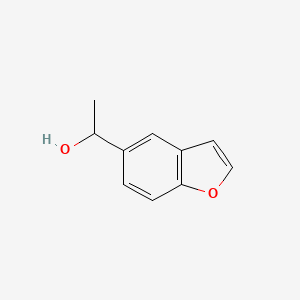

1-(Benzofuran-5-yl)ethanol

Description

Structure

3D Structure

Properties

CAS No. |

181819-99-8 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.188 |

IUPAC Name |

1-(1-benzofuran-5-yl)ethanol |

InChI |

InChI=1S/C10H10O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-7,11H,1H3 |

InChI Key |

PEZBLWQGTBTVEA-UHFFFAOYSA-N |

SMILES |

CC(C1=CC2=C(C=C1)OC=C2)O |

Synonyms |

5-Benzofuranmethanol, -alpha--methyl- |

Origin of Product |

United States |

Foundational & Exploratory

5-substituted benzofuran derivatives literature review

Strategic Synthesis, Structure-Activity Relationships, and Therapeutic Applications[1]

Executive Summary

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, offering a versatile platform for drug discovery across oncology, neurology, and infectious diseases.[1][2][3] While the 2- and 3-positions constitute the primary vectors for target engagement, the 5-position serves as a critical "tuning knob" for physicochemical properties, metabolic stability, and electronic modulation of the aromatic core. This guide provides an in-depth analysis of 5-substituted benzofurans, detailing synthetic access, SAR (Structure-Activity Relationship) logic, and validated experimental protocols for researchers.

The Benzofuran Scaffold: The 5-Position Advantage

The benzofuran ring system consists of a benzene ring fused to a furan ring.[3][4] In drug design, the 5-position (para to the furan oxygen) is electronically unique.

-

Electronic Modulation: Substituents at C5 directly influence the electron density of the furan ring via resonance, affecting the pKa of the system and its interaction with biological targets (e.g.,

- -

Metabolic Blockade: The C5 position is a common site for CYP450-mediated hydroxylation in unsubstituted benzofurans. Introducing halogens (F, Cl) or blocking groups (OMe) at C5 significantly extends half-life (

). -

Lipophilicity Tuning: 5-substitution allows for precise adjustment of LogP without sterically disrupting the primary binding interactions often occurring at the C2/C3 distinct vectors.

Synthetic Architectures

Accessing 5-substituted benzofurans requires strategic planning, either by selecting pre-functionalized starting materials (e.g., 5-substituted salicylaldehydes) or by late-stage functionalization.

Core Synthetic Pathways

We categorize synthesis into three primary methodologies:

-

Rap-Stoermer Condensation: Robust for 2-aroylbenzofurans.

-

Sonogashira Coupling/Cyclization: Ideal for 2-arylbenzofurans.[5]

-

Intramolecular C-H Activation: Modern, atom-economical approach.

Figure 1: Primary synthetic routes to access 5-substituted benzofuran scaffolds. The choice of pathway depends on the availability of the 5-functionalized phenol precursor.

Medicinal Chemistry & SAR Landscape[1][4][5][8][9][10]

The biological activity of 5-substituted benzofurans is highly context-dependent. Below is a breakdown by therapeutic area.

A. Oncology (Tubulin Inhibition & Cytotoxicity)

Substituents at the 5-position are pivotal for mimicking the pharmacophore of Combretastatin A-4 , a potent tubulin polymerization inhibitor.

-

Key Insight: A 5-methoxy (5-OMe) group often correlates with maximal potency in 2-aroylbenzofurans. It mimics the methoxy pattern of the colchicine binding site on tubulin.

-

Data Point: In a series of 2-(3',4',5'-trimethoxybenzoyl)benzofurans, the 5-OMe derivative showed IC50 values < 20 nM against HeLa cell lines, whereas the 5-H analog was significantly less potent (IC50 > 100 nM) [1].

B. Neuroscience (Alzheimer's & AChE Inhibition)

In the design of Acetylcholinesterase (AChE) inhibitors, the benzofuran core acts as a bioisostere for the indanone moiety of Donepezil.[6]

-

SAR Logic:

-

5,6-Dimethoxy: Enhances electron density, improving

-cation interactions with the quaternary ammonium of the catalytic triad. -

5-Bromo/Chloro: In 2-phenylbenzofuran derivatives, a 5-halogen improves selectivity for Butyrylcholinesterase (BChE) over AChE, a desirable profile for late-stage Alzheimer's [2].

-

C. Antimicrobial Agents

5-Substituted benzofurans (specifically 5-halo and 5-nitro) exhibit broad-spectrum activity.

-

Mechanism: Disruption of bacterial cell membrane potential and inhibition of DNA gyrase.

-

Trend: Electron-withdrawing groups (EWG) like 5-NO2 or 5-F at the 5-position generally increase potency against Gram-positive bacteria (e.g., S. aureus) compared to electron-donating groups [3].

SAR Visualization

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional impact of specific 5-position substitutions.

Quantitative Data Summary

| Therapeutic Area | 5-Substituent | Target | Activity (IC50/MIC) | Reference |

| Anti-Cancer | -OMe | Tubulin Polymerization | 16 - 24 nM (HeLa) | [1] |

| Alzheimer's | -Br | BChE | 0.7 µM | [2] |

| Alzheimer's | -OMe, -OMe (5,6-di) | AChE | 10 nM | [4] |

| Osteogenic | -CONH2 | CDK8 | Potent (Qualitative) | [5] |

| Antimicrobial | -Cl | E. coli | MIC < 10 µg/mL | [3] |

Experimental Protocol: Synthesis of 5-Bromo-2-phenylbenzofuran

A validated protocol using the Rap-Stoermer reaction, chosen for its operational simplicity and high tolerance of 5-position substituents.

Objective: Synthesis of 5-bromo-2-phenylbenzofuran from 5-bromosalicylaldehyde.

Reagents:

-

5-Bromosalicylaldehyde (1.0 eq)

-

Phenacyl bromide (1.1 eq)

-

Potassium Carbonate (

, 2.5 eq) -

Acetonitrile (ACN) or DMF (Solvent)

-

Tetrabutylammonium iodide (TBAI, 0.1 eq - Catalyst)

Step-by-Step Methodology:

-

Preparation: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromosalicylaldehyde (5 mmol) in Acetonitrile (20 mL).

-

Addition: Add Phenacyl bromide (5.5 mmol) and TBAI (0.5 mmol) to the solution.

-

Basification: Add anhydrous

(12.5 mmol) in a single portion. -

Reaction: Reflux the mixture at 80-85°C. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (8:2). The reaction typically reaches completion within 3-5 hours.

-

Checkpoint: The disappearance of the salicylaldehyde spot indicates reaction completion.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (

, Excess -

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous

.

-

-

Purification: Purify the crude product via column chromatography (Silica gel, 100-200 mesh) using a gradient of Hexane/Ethyl Acetate.

-

Characterization: Confirm structure via

-NMR. The C3-H proton of the benzofuran ring typically appears as a singlet around

Future Outlook

The "5-position" remains a fertile ground for innovation. Emerging trends include:

-

PROTACs: Utilizing 5-functionalized benzofurans as warheads to recruit E3 ligases for targeted protein degradation.

-

C-H Activation: Direct C5-H arylation of unsubstituted benzofurans using Ru/Pd catalysis to rapidly generate libraries without pre-functionalized precursors.

References

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Source: MDPI (Molecules) URL:[Link]

-

2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Source: MDPI (Pharmaceuticals) URL:[Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Source: Journal of Advanced Pharmaceutical Technology & Research URL:[Link]

-

5,6-Dimethoxybenzofuran-3-one derivatives: a novel series of dual Acetylcholinesterase/Butyrylcholinesterase inhibitors. Source: DARU Journal of Pharmaceutical Sciences URL:[Link]

-

Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Source: Chemical and Pharmaceutical Bulletin URL:[Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

The Benzofuran-5-yl Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Benzofuran in Medicinal Chemistry

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, has emerged as a cornerstone in the design of novel therapeutic agents.[1][2][3] Its rigid, planar structure and unique physicochemical properties make it an attractive framework for developing molecules that can interact with a wide array of biological targets.[4] This guide delves into the specific pharmacophore properties of the benzofuran-5-yl moiety, a key building block that has demonstrated significant potential across diverse therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[5][6][7]

The versatility of the benzofuran nucleus allows for substitutions at various positions, with the 5-position being a particularly strategic site for modulating pharmacological activity.[6] The electronic nature and placement of substituents on the benzofuran skeleton can greatly influence the molecule's drug-like properties, including its binding affinity, selectivity, and pharmacokinetic profile.[8] This guide will provide a comprehensive analysis of the structural and electronic features of the benzofuran-5-yl moiety that contribute to its pharmacophoric character.

Core Pharmacophoric Features of the Benzofuran-5-yl Moiety

The pharmacophoric properties of the benzofuran-5-yl moiety arise from a combination of its structural rigidity, aromaticity, and the electronic influence of the fused furan ring. These features create a unique chemical environment that can be exploited for targeted drug design.

1. Aromatic and Hydrophobic Interactions: The bicyclic ring system of benzofuran is predominantly hydrophobic and capable of engaging in π-π stacking and hydrophobic interactions with aromatic amino acid residues within a protein's active site. The 5-position, being part of the benzene ring, directly contributes to this aromatic character.

2. Hydrogen Bonding Capabilities: While the core benzofuran structure is not a strong hydrogen bond donor or acceptor, substituents at the 5-position can introduce these critical functionalities. Hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups at the C-5 position can act as key hydrogen bond donors and acceptors, anchoring the ligand to its biological target. For instance, a hydroxyl group at the C-6 position, adjacent to the 5-position, has been shown to be crucial for the antibacterial activity of some benzofuran derivatives.[7]

3. Dipole and Quadrupole Moments: The oxygen atom in the furan ring introduces a dipole moment, influencing the molecule's overall polarity and interaction with polar residues in a binding pocket. The distribution of electron density across the benzofuran ring system, which is influenced by substituents at the 5-position, can lead to favorable electrostatic interactions with the target protein.

4. Steric and Conformational Influence: The 5-position offers a vector for substitution that can be used to probe the steric constraints of a binding site. Bulky substituents can be introduced to enhance selectivity or to occupy specific sub-pockets within the target protein. The rigid nature of the benzofuran scaffold limits conformational flexibility, which can be advantageous in reducing the entropic penalty upon binding.

Applications in Drug Design: Targeting Diverse Pathologies

The unique pharmacophoric features of the benzofuran-5-yl moiety have been successfully leveraged in the development of a wide range of biologically active compounds.

Neurodegenerative Diseases: A Beacon of Hope for Alzheimer's Treatment

The benzofuran scaffold has shown considerable promise in the development of therapies for Alzheimer's disease (AD).[9][10] Derivatives incorporating the benzofuran-5-yl moiety have been designed as inhibitors of key enzymes implicated in the pathogenesis of AD, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[11]

For example, 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives have been identified as potent and selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a kinase involved in tau protein hyperphosphorylation, a hallmark of AD.[12][13] These compounds demonstrated good brain permeability, a critical attribute for centrally acting drugs.[12][13]

Oncology: A Versatile Scaffold for Anticancer Agents

Benzofuran derivatives have revealed significant potential as anticancer agents, with the substitution pattern on the ring being crucial for their cytotoxic activity.[1][5] The benzofuran-5-yl moiety has been incorporated into molecules designed to inhibit various targets in cancer cells, including protein kinases and tubulin.[14][15][16]

Structure-activity relationship (SAR) studies have shown that substitutions at the C-2 and C-5 positions can be critical for cytotoxic activity.[1] For instance, 3,5-disubstituted benzofuran has been identified as a useful scaffold for orally active osteogenic compounds that inhibit cyclin-dependent kinase 8 (CDK8).[17]

Antimicrobial and Antifungal Activity

The benzofuran core is a recognized pharmacophore for designing antimicrobial agents.[4][18] Benzofuran-5-ol derivatives, in particular, have demonstrated promising antifungal activity against a range of pathogenic fungi.[19] The presence of a hydroxyl group at the 5-position can be a key determinant of antifungal potency.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzofuran-5-yl derivatives is highly dependent on the nature and position of the substituents. Key SAR insights include:

-

Hydrogen Bonding is Key: The introduction of hydrogen bond donors or acceptors at the 5-position, or adjacent positions, is often crucial for potent biological activity, as seen in antimicrobial and some anticancer agents.[7]

-

Lipophilicity and Permeability: The overall lipophilicity of the molecule, which can be fine-tuned by substituents at the 5-position, plays a critical role in its pharmacokinetic properties, including membrane permeability and oral bioavailability.[12][13]

-

Steric Bulk and Selectivity: The size and shape of the substituent at the 5-position can influence selectivity for a particular biological target by exploiting specific features of the binding pocket.[17]

Experimental Protocols: A Workflow for Benzofuran-5-yl Derivative Synthesis

The synthesis of benzofuran-5-yl derivatives often involves multi-step reaction sequences. A general workflow for the synthesis and evaluation of these compounds is outlined below.

General Synthetic Workflow

Caption: A generalized synthetic workflow for benzofuran-5-yl derivatives.

Step-by-Step Methodology (Example based on GSK-3β inhibitors[12]):

-

Esterification: Commercially available 2,3-dihydro-1-benzofuran-5-carbaldehyde is converted to its corresponding ester using iodine and potassium hydroxide.

-

Aromatization and Bromination: The resulting ester is treated with N-bromosuccinimide (NBS) followed by bromine to afford the 3-bromobenzofuran.

-

Hydrazide Formation: The bromo-ester is reacted with hydrazine to prepare the corresponding hydrazide.

-

Oxadiazole Ring Formation: The hydrazide is reacted with triethyl orthoacetate to form the 1,3,4-oxadiazole ring.

-

Suzuki Coupling: The 3-bromo-benzofuran intermediate is coupled with a desired aryl boronic acid to introduce the side chain at the 3-position.

-

Final Modifications: Further chemical modifications, such as hydrolysis of an ester to a carboxylic acid, can be performed as needed.

-

Purification: The final compound is purified using standard techniques like column chromatography and characterized by spectroscopic methods (NMR, MS).

Data Presentation: A Summary of Biological Activities

The following table summarizes the biological activities of representative benzofuran-5-yl derivatives.

| Compound Class | Target | Biological Activity | Reference(s) |

| 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole | GSK-3β | Potent and selective inhibition, good BBB penetration | [12][13] |

| 3,5-disubstituted benzofurans | CDK8 | Orally active osteogenic compounds | [17] |

| Benzofuran-5-ol derivatives | Fungal cell components | Promising antifungal activity | [19] |

| 2-Arylbenzofuran derivatives | Butyrylcholinesterase | Potent and selective inhibition |

Logical Relationships: The Path from Scaffold to Drug Candidate

The development of a drug candidate based on the benzofuran-5-yl moiety follows a logical progression from initial scaffold identification to preclinical evaluation.

Caption: The drug discovery pathway for benzofuran-5-yl based therapeutics.

Conclusion: An Enduring and Versatile Pharmacophore

The benzofuran-5-yl moiety stands out as a privileged and highly versatile scaffold in medicinal chemistry. Its unique combination of structural rigidity, aromaticity, and amenability to chemical modification at the 5-position provides a powerful platform for the design of novel therapeutic agents targeting a wide spectrum of diseases. The continued exploration of the chemical space around this remarkable core promises to yield the next generation of innovative medicines. As our understanding of its pharmacophoric properties deepens, the benzofuran-5-yl moiety will undoubtedly remain a focal point of drug discovery efforts for years to come.

References

- 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole Derivatives as Novel Inhibitors of Glycogen Synthase Kinase-3β with Good Brain Permeability.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

- 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.

- (PDF)

- Recent Advancement of Benzofuran in Tre

- Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity - International Journal of Pharmacy and Biological Sciences.

- Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity.

- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed.

- 2-{3-[4-(Alkylsulfinyl)

- Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodul

- Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management - PMC.

- Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing.

- Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review.

- Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti

- Full article: Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - Taylor & Francis.

- Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease - Frontiers.

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymeriz

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv

- Natural source, bioactivity and synthesis of benzofuran deriv

- Benzofuran – Knowledge and References - Taylor & Francis.

- Synthesis and antifungal activity of benzofuran-5-ols - ResearchG

- (PDF)

- Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiprolifer

- Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds | ACS Combin

- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC.

- Mini review on important biological properties of benzofuran deriv

- Mini Review on Important Biological Properties of Benzofuran Deriv

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease [frontiersin.org]

- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]

- 18. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1-(Benzofuran-5-yl)ethanol via Selective Ketone Reduction

Abstract

This application note provides a comprehensive, field-validated protocol for the synthesis of 1-(Benzofuran-5-yl)ethanol, a valuable chiral intermediate in medicinal chemistry, through the chemical reduction of 5-acetylbenzofuran. Benzofuran derivatives are cornerstone scaffolds in drug discovery, exhibiting a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The successful and efficient synthesis of functionalized benzofurans is therefore a critical step in the development of novel therapeutics. This guide details a robust and scalable method using sodium borohydride, explaining the chemical principles behind the procedural choices, ensuring scientific integrity and reproducibility for researchers in synthetic chemistry and drug development.

Introduction and Synthetic Strategy

The benzofuran moiety is a privileged heterocyclic system found in numerous natural products and synthetic compounds with significant pharmacological applications.[4][5] The target molecule, 1-(Benzofuran-5-yl)ethanol, contains a secondary alcohol, a key functional group that can serve as a handle for further synthetic transformations or as a critical pharmacophoric element. Its synthesis from the readily available ketone, 5-acetylbenzofuran, is a fundamental transformation in organic synthesis.

The conversion of a ketone to a secondary alcohol is a reduction reaction, characterized by the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. While several methods exist for this transformation, including catalytic hydrogenation, the use of metal hydride reagents is often preferred for its operational simplicity and high efficiency on a laboratory scale.[6][7]

Causality of Reagent Selection:

For this protocol, Sodium Borohydride (NaBH₄) was selected as the reducing agent. This choice is predicated on several key advantages that ensure a trustworthy and selective reaction:

-

Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones. Unlike more powerful hydrides such as lithium aluminum hydride (LiAlH₄), it does not reduce less reactive functional groups like esters, amides, or carboxylic acids under standard conditions.[8][9] This selectivity is crucial for complex molecules where multiple functional groups may be present.

-

Operational Simplicity: The reaction can be performed in protic solvents like methanol or ethanol at ambient or sub-ambient temperatures, simplifying the experimental setup.[10]

-

Safety Profile: While requiring careful handling, NaBH₄ is significantly safer and easier to manage than LiAlH₄, which reacts violently with water and requires strictly anhydrous conditions.

The overall synthetic transformation is illustrated below.

dot

Caption: Reduction of 5-acetylbenzofuran to 1-(benzofuran-5-yl)ethanol.

Detailed Experimental Protocol

This protocol is designed for a ~1 mmol scale and can be adjusted accordingly. All operations involving sodium borohydride should be conducted in a well-ventilated fume hood.

Materials and Equipment

-

Reagents:

-

5-acetylbenzofuran (≥97% purity)

-

Sodium borohydride (NaBH₄, ≥98% purity, powder)

-

Methanol (MeOH, anhydrous)

-

Ethyl acetate (EtOAc, ACS grade)

-

Deionized water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

50 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (125 mL)

-

Rotary evaporator

-

Glassware for chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Critical Safety Precautions

Sodium borohydride is a hazardous chemical that requires strict safety measures.

-

Water Reactivity: NaBH₄ reacts with water and acids to release flammable hydrogen gas, which can ignite spontaneously.[11] All glassware must be dry.

-

Toxicity and Corrosivity: It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[11]

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles or a face shield, and nitrile gloves.[12][13]

-

Handling: Handle NaBH₄ under an inert atmosphere if possible, or weigh it quickly in a fume hood. Do not allow it to come into contact with water during storage or handling.[11]

Step-by-Step Procedure

A. Reaction Setup and Execution

-

Dissolution: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-acetylbenzofuran (e.g., 160 mg, 1.0 mmol).

-

Add anhydrous methanol (10 mL) to the flask and stir until the starting material is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring for 10-15 minutes.

-

Reagent Addition: Carefully add sodium borohydride (e.g., 45 mg, 1.2 mmol, 1.2 equivalents) to the cooled solution in small portions over 5 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).[10][14] The reaction is typically complete within 1-2 hours, as indicated by the complete consumption of the starting ketone (visualized under UV light).

B. Work-up and Isolation

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, add deionized water (10 mL) dropwise to quench the excess NaBH₄. Caution: Hydrogen gas will be evolved.

-

After gas evolution has ceased, slowly add 1 M HCl (5 mL) to neutralize the mixture and decompose the borate salts.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a 125 mL separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash them sequentially with deionized water (20 mL) and then brine (20 mL) to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, which should be a pale yellow oil or solid.

C. Purification

-

Purify the crude material by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30% EtOAc) to isolate the pure 1-(Benzofuran-5-yl)ethanol.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Data and Characterization

The identity and purity of the synthesized 1-(Benzofuran-5-yl)ethanol should be confirmed using standard analytical techniques.

Summary of Reaction Parameters

| Parameter | Value / Condition | Rationale |

| Starting Material | 5-Acetylbenzofuran | Commercially available ketone precursor. |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and selective reagent for ketone reduction.[9] |

| Stoichiometry | 1.2 equivalents of NaBH₄ | A slight excess ensures complete conversion of the ketone.[15] |

| Solvent | Methanol | Effectively dissolves both substrate and reagent; acts as a proton source. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls exothermicity; reaction proceeds efficiently at RT. |

| Reaction Time | 1 - 2 hours | Typically sufficient for complete conversion as monitored by TLC. |

| Work-up | Aqueous HCl quench | Neutralizes the reaction and decomposes borate complexes. |

| Purification | Flash Column Chromatography | Standard method for removing impurities and isolating the pure alcohol. |

| Expected Yield | 85 - 95% | Typical yield for this type of reduction. |

Expected Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): The spectrum should show the disappearance of the acetyl methyl singlet from the starting material (~δ 2.6 ppm) and the appearance of new signals corresponding to the product. Key signals include a doublet for the new methyl group (~δ 1.6 ppm), a quartet for the methine proton (CH-OH) (~δ 5.0 ppm), a broad singlet for the hydroxyl proton (-OH), and characteristic aromatic and furan protons.[16]

-

¹³C NMR (CDCl₃, 100 MHz): The most significant change will be the disappearance of the ketone carbonyl signal (~δ 198 ppm) and the appearance of a new signal for the alcohol-bearing carbon (~δ 68 ppm).

-

IR Spectroscopy (thin film): Expect the appearance of a strong, broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and the disappearance of the sharp carbonyl (C=O) stretch from the starting material at ~1680 cm⁻¹.

Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol, from setup to final product characterization.

dot

Caption: Experimental workflow for the synthesis of 1-(benzofuran-5-yl)ethanol.

Conclusion

This application note presents a reliable and high-yielding protocol for the synthesis of 1-(Benzofuran-5-yl)ethanol from 5-acetylbenzofuran using sodium borohydride. The methodology is straightforward, employs common laboratory reagents, and incorporates critical safety and handling information. By explaining the rationale behind key procedural steps, this guide serves as a self-validating system for researchers, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. The successful application of this protocol will facilitate further research into the diverse and potent biological activities of benzofuran derivatives.

References

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- Sodium Borohydride SOP. (n.d.). OSU Chemistry.

- Sodium borohydride - Safety D

- Natural source, bioactivity and synthesis of benzofuran deriv

- Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. (2017). Bentham Science.

- Synthesis, Characterization, and Biological Activities of New Benzofuran Deriv

- Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.).

- The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. (1980). Canadian Journal of Chemistry.

- SODIUM BOROHYDRIDE HAZARD SUMMARY. (1999). NJ.gov.

- SODIUM BOROHYDRIDE EXTRA PURE - Safety D

- Sodium borohydride - Standard Operating Procedure. (2012). University of California.

- Experiment 1. Ketone Reduction by Sodium Borohydride. (n.d.). Course Hero.

- Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.

- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.

- Reduction of a ketone using sodium borohydride. (n.d.). The Royal Society of Chemistry.

- Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles. (2020).

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). ResearchGate. [Link]

- Benzofuran Analogs of Amphetamine, Emerging Novel Psychoactive Substances in Colombia: A Narrative Review. (2018). Juniper Publishers.

- Electrochemical reduction of 2-acetyl benzofuran and its derivatives at glassy carbon electrode. (2007). Indian Journal of Chemical Technology.

- Benzofuran Synthesis via Acid Catalyzed Cycliz

- Heterogeneous catalytic hydrogenation of benzofurans. (2023).

- CATALYTIC ASYMMETRIC HYDROGENATION OF 5-MEMBERED HETEROAROM

- Enantioselective Reduction by Crude Plant Parts: Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits. (2019).

- Solved Examine the following H-NMR spectra of | Chegg.com. (2016). Chegg.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 5. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. d-nb.info [d-nb.info]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. rsc.org [rsc.org]

- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 12. nj.gov [nj.gov]

- 13. lobachemie.com [lobachemie.com]

- 14. www1.chem.umn.edu [www1.chem.umn.edu]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

Application Note: Reduction of 1-(benzofuran-5-yl)ethanone to 1-(benzofuran-5-yl)ethanol

Strategic Overview & Scope

The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for various anti-arrhythmic agents (e.g., Dronedarone analogs), anti-tumor agents, and antimicrobial compounds. The reduction of 1-(benzofuran-5-yl)ethanone (CAS: 64693-11-8) is a critical intermediate step in functionalizing the C5-position of the benzofuran ring.

Nomenclature Clarification:

While colloquially referred to as "reduction to ethanol" due to the starting material's "ethanone" suffix, the chemical product is 1-(benzofuran-5-yl)ethanol (a secondary alcohol). This protocol does not describe the cleavage of the carbon-carbon bond to produce free ethanol (

This guide provides two distinct protocols tailored to the downstream requirements of the drug development pipeline:

-

Protocol A (Racemic): A cost-effective, robust reduction using Sodium Borohydride (

) for generating racemic intermediates or analytical standards. -

Protocol B (Asymmetric): A catalytic Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium catalyst to generate high-enantiomeric excess (

) chiral alcohols, essential for structure-activity relationship (SAR) studies.

Chemical Reaction Pathway

The reduction transforms the

Figure 1: Divergent synthetic pathways for racemic vs. enantioselective reduction.

Protocol A: Standard Racemic Reduction ( )

Application: Synthesis of racemic standards, non-clinical intermediates, or substrates for subsequent oxidation/substitution.

Mechanism: Nucleophilic addition of hydride (

Materials

-

Substrate: 1-(benzofuran-5-yl)ethanone (1.0 eq)

-

Reagent: Sodium Borohydride (

) (1.2 eq)[1] -

Solvent: Methanol (anhydrous preferred)

-

Quench: Saturated aqueous Ammonium Chloride (

) -

Extraction: Ethyl Acetate (EtOAc)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(benzofuran-5-yl)ethanone (10 mmol, 1.60 g) in Methanol (30 mL).

-

Expert Insight: Methanol is preferred over ethanol for faster kinetics, but ethanol is a safer substitute if methanol toxicity is a concern in specific lab setups [1].

-

-

Cooling: Cool the solution to

using an ice/water bath.-

Why?

reduction is exothermic. Controlling temperature prevents solvent boil-off and minimizes side reactions (though benzofurans are generally stable to borohydrides).

-

-

Addition: Add

(12 mmol, 454 mg) portion-wise over 10 minutes.-

Safety: Evolution of hydrogen gas (

) will occur. Ensure adequate ventilation.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 45–60 minutes.

-

Monitoring: Check completion via TLC (Eluent: 20% EtOAc in Hexanes). The ketone spot (

) should disappear, replaced by the alcohol spot (

-

-

Quench: Carefully add sat. aq.

(10 mL) to the reaction mixture. Stir for 10 minutes to decompose borate complexes. -

Workup:

-

Remove Methanol under reduced pressure (Rotavap).

-

Dilute the residue with water (20 mL) and extract with EtOAc (

mL). -

Wash combined organics with Brine (20 mL).

-

Dry over anhydrous

, filter, and concentrate.

-

-

Purification: The crude product is usually sufficiently pure (>95% NMR). If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Application: Synthesis of chiral drug candidates where a specific enantiomer (R or S) is required for biological activity. Mechanism: Metal-ligand bifunctional catalysis (Noyori-Ikariya type) utilizing a Ruthenium catalyst and a chiral diamine ligand.

Materials

-

Substrate: 1-(benzofuran-5-yl)ethanone (1.0 eq)

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 – 1.0 mol%)

-

Note: Use (S,S)-Ts-DPEN to access the opposite enantiomer.

-

-

Hydrogen Source: Sodium Formate (

) (5.0 eq) -

Solvent: EtOAc / Water biphasic system (1:1 v/v) or Water/DCM.

Step-by-Step Methodology

-

Catalyst Prep (In situ or Pre-formed): Weigh RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.05 mmol) into the reaction vessel.

-

Expert Insight: Commercial "ready-to-use" catalysts are stable and preferred over in-situ generation for reproducibility in GLP environments [2].

-

-

Solvation: Add 1-(benzofuran-5-yl)ethanone (5.0 mmol, 0.80 g) and EtOAc (10 mL). Stir to dissolve.

-

H-Source Addition: In a separate beaker, dissolve Sodium Formate (25 mmol, 1.7 g) in Water (10 mL).

-

Initiation: Add the aqueous formate solution to the organic substrate/catalyst solution.

-

Reaction: Stir vigorously at

for 12–24 hours.-

Critical: This is a biphasic reaction. Vigorous stirring is essential to maximize the interfacial surface area for phase transfer.

-

-

Workup:

-

Separate the phases.

-

Extract the aqueous layer with EtOAc (

mL). -

Wash combined organics with water (

mL) to remove residual formate. -

Dry over

and concentrate.

-

-

Analysis: Determine enantiomeric excess (

) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

Comparative Data & Decision Matrix

| Feature | Protocol A ( | Protocol B (Ru-ATH) |

| Product Chirality | Racemic (50:50 mixture) | Enantiopure (>95% ee) |

| Cost Efficiency | High (Reagents < $0.10/g) | Moderate (Catalyst cost) |

| Scalability | Excellent (Exothermic control required) | Excellent (Mild conditions) |

| Reaction Time | < 1 Hour | 12–24 Hours |

| Atom Economy | Moderate (Borate waste) | High (Formate |

Analytical Validation & Troubleshooting

Expected Analytical Data

-

1H NMR (400 MHz, CDCl3):

7.6 (d, 1H), 7.5 (s, 1H), 7.3 (d, 1H), 6.7 (s, 1H, furan-H), 4.95 (q, 1H, CH -OH), 1.55 (d, 3H, CH3 ). -

Key Shift: The ketone methyl singlet (

ppm) shifts to a doublet (

Troubleshooting Workflow

Figure 2: Troubleshooting logic for incomplete reduction or yield loss.

References

-

General Borohydride Reduction Protocol

- Source: Master Organic Chemistry. "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones."

-

URL:[Link]

-

Asymmetric Transfer Hydrogenation (General Methodology)

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Benzofuran Synthesis and Reactivity

- Source: Journal of Chemical and Pharmaceutical Research, 2017. "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds."

-

URL:[Link]

-

Specific Analog Reference (Biocatalysis/Chiral)

- Source: NIH / PubMed. "Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)

-

URL:[Link]

Sources

Application Notes & Protocols: Biocatalytic Reduction of Benzofuran Ketones for Chiral Alcohol Synthesis

Introduction: The Significance of Chiral Benzofuranols

The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic pharmaceuticals.[1] Chiral alcohols derived from benzofuran ketones are crucial building blocks for a wide array of bioactive molecules, including potential anticancer agents, SIRT2 inhibitors, and 5-alpha-reductase inhibitors.[2][3][4] The stereochemistry of the alcohol moiety is often critical for biological activity, making the enantioselective synthesis of these compounds a key challenge in medicinal and process chemistry.[5]

Traditional chemical reduction methods often rely on metal-based catalysts and harsh reaction conditions, which can lead to significant environmental impact and may require complex steps to achieve high enantioselectivity.[6][7] Biocatalysis, utilizing either whole microbial cells or isolated enzymes, presents a powerful and sustainable alternative.[8][9] These methods offer exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions, aligning with the principles of green chemistry.[7][10][11]

This guide provides an in-depth exploration of two primary biocatalytic strategies for the asymmetric reduction of prochiral benzofuran ketones: whole-cell biotransformations and reactions employing isolated ketoreductase (KRED) enzymes coupled with cofactor regeneration systems.

Core Principles: Understanding the Biocatalytic Advantage

The asymmetric reduction of a ketone to a chiral secondary alcohol is catalyzed by a class of NAD(P)H-dependent oxidoreductases, commonly known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).[12] The high stereoselectivity of these enzymes stems from the precise three-dimensional arrangement of amino acid residues in the active site, which preferentially binds the substrate in an orientation that favors hydride attack on only one of the two prochiral faces of the carbonyl group.

A critical challenge in using these enzymes is the stoichiometric requirement for the expensive nicotinamide cofactor, NAD(P)H.[13][14] Without an efficient method to regenerate the oxidized cofactor [NAD(P)+] back to its reduced form, the process is economically unviable for any practical scale.[13] The choice between a whole-cell system and an isolated enzyme approach is largely dictated by how this cofactor regeneration is managed.

-

Whole-Cell Systems: The microorganism itself contains all the necessary machinery for cofactor regeneration, using its endogenous metabolic pathways to recycle NAD(P)H by oxidizing a simple, inexpensive co-substrate like glucose.[10][11] This makes the experimental setup simpler but can introduce complexities such as competing side reactions from other cellular enzymes or issues with substrate/product transport across the cell membrane.

-

Isolated Enzyme Systems: This approach offers a "cleaner" reaction environment with fewer side products, as it uses only the specific KRED of interest.[12] However, it mandates the addition of a separate, coupled enzymatic system to regenerate the cofactor, adding components and cost to the reaction mixture.[15]

Strategy 1: Whole-Cell Bioreduction

Whole-cell biocatalysis leverages the intact metabolic machinery of microorganisms (or even plant tissues) to perform the desired chemical transformation. This method is often favored for its operational simplicity and cost-effectiveness, as it bypasses the need for enzyme purification and external cofactor addition.

Causality in Biocatalyst Selection:

The choice of microorganism is paramount. Strains known to possess a diverse array of robust dehydrogenases are ideal candidates. For instance, species of Lactobacillus are well-documented for their ability to reduce various ketones with high stereoselectivity. One study demonstrated the highly efficient reduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol using Lactobacillus paracasei BD87E6, achieving a 92% yield with an exceptional enantiomeric excess (ee) of over 99.9%.[16][17] In a notable example of green chemistry, even readily available plant tissues like carrots (Daucus carota) have been successfully used for the enantioselective reduction of benzofuran-2-yl methyl ketone.[6][8][18]

Workflow for Whole-Cell Bioreduction

Caption: General workflow for whole-cell biocatalytic ketone reduction.

Protocol 1: Whole-Cell Reduction of 1-(Benzofuran-2-yl)ethanone

This protocol is adapted from the successful reduction using Lactobacillus paracasei BD87E6.[16][17]

Materials:

-

Lactobacillus paracasei BD87E6

-

MRS Broth (for cultivation)

-

1-(Benzofuran-2-yl)ethanone (Substrate)

-

Glucose (Co-substrate)

-

Phosphate Buffer (e.g., 0.1 M, pH 6.0)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Incubator Shaker

-

Centrifuge

-

Equipment for column chromatography and chiral HPLC analysis

Methodology:

-

Cell Cultivation: Inoculate a sterile flask containing MRS broth with L. paracasei BD87E6. Incubate at 30°C for 24-48 hours, or until a dense culture is obtained.

-

Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Discard the supernatant and wash the cell pellet twice with sterile phosphate buffer (pH 6.0) to remove residual media.

-

Reaction Setup: Resuspend the washed cell pellet in phosphate buffer (pH 6.0) to a final concentration of approximately 50 mg/mL (dry cell weight). Add glucose as a co-substrate to a final concentration of 1-2% (w/v). Rationale: Glucose is the energy and hydride source for the cell's endogenous machinery to regenerate the NADPH required by the ketoreductases.[11]

-

Substrate Addition: Add 1-(benzofuran-2-yl)ethanone to the cell suspension. A starting concentration of 5-10 mM is recommended. The substrate can be added directly or as a solution in a minimal amount of a water-miscible co-solvent like DMSO or ethanol to aid solubility.

-

Incubation: Incubate the reaction mixture in a shaker at 30°C and 150-200 rpm. Monitor the reaction progress by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.

-

Work-up and Extraction: Once the reaction has reached completion (typically 24-48 hours), remove the cells by centrifugation. Saturate the aqueous supernatant with NaCl and extract three times with an equal volume of ethyl acetate.

-

Purification and Analysis: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Validation: Determine the enantiomeric excess (ee%) of the purified (S)-1-(benzofuran-2-yl)ethanol product using a chiral HPLC column (e.g., Chiralcel OD-H or equivalent).

Data Presentation:

| Biocatalyst | Substrate | Conversion | ee% | Product Configuration | Reference |

| L. paracasei BD87E6 | 1-(Benzofuran-2-yl)ethanone | 92% | >99.9% | (S) | [16][17] |

| Daucus carota (Carrot) | Benzofuran-2-yl methyl ketone | - | High | (S) | [8][18] |

Strategy 2: Isolated Ketoreductase (KRED) Systems

For applications demanding higher purity and substrate loading, or where whole-cell systems show low activity, isolated enzymes are the preferred choice.[12] This approach necessitates an in vitro cofactor regeneration system. Enzyme-coupled systems are the most common, where a second "sacrificial" dehydrogenase oxidizes a cheap co-substrate to regenerate the NAD(P)H consumed by the primary KRED.[15]

Causality in Regeneration System Selection:

The choice of regeneration system is a trade-off between cost, efficiency, and reaction compatibility.[13]

-

Glucose Dehydrogenase (GDH)/Glucose: A very common and efficient system. Glucose is inexpensive, and the byproduct (gluconic acid) is generally benign. It offers a good balance of efficiency and simplicity.[13]

-

Formate Dehydrogenase (FDH)/Formate: Highly efficient with a key advantage: the byproduct is CO2, which simply evolves from the reaction, driving the equilibrium forward and simplifying downstream purification.[13][19]

-

Phosphite Dehydrogenase (PTDH)/Phosphite: Offers excellent efficiency and operational stability, with the added benefit that the phosphite co-substrate is inexpensive.[13][20]

Mechanism of Coupled KRED/GDH Reaction

Caption: Coupled enzyme system for KRED-catalyzed reduction with GDH-mediated NADPH regeneration.

Protocol 2: KRED-Catalyzed Reduction with GDH Regeneration

Materials:

-

Ketoreductase (KRED) selective for the target benzofuran ketone (commercial screening kits are available).[12]

-

Glucose Dehydrogenase (GDH)

-

NADP+ or NAD+ (catalytic amount)

-

1-(Benzofuran-2-yl)ethanone (Substrate)

-

D-Glucose (Co-substrate)

-

Triethanolamine (TEA) or Potassium Phosphate Buffer (e.g., 0.1 M, pH 7.0)

-

Magnesium Chloride (often required for GDH activity)

-

Organic solvent for extraction (e.g., Methyl-tert-butyl ether - MTBE)

Methodology:

-

Reaction Setup: In a reaction vessel, combine the buffer (pH 7.0), D-glucose (1.2-1.5 equivalents relative to substrate), and a catalytic amount of NADP+ (e.g., 0.1 mM). Add MgCl2 if required by the GDH (check supplier data sheet).

-

Enzyme Addition: Add the Glucose Dehydrogenase (GDH) and the selected Ketoreductase (KRED). The optimal enzyme loading should be determined empirically, but a starting point of 1-5 mg/mL for each is common.

-

Substrate Addition: Dissolve the benzofuran ketone substrate in a minimal amount of a co-solvent (e.g., isopropanol) and add it to the reaction mixture. A substrate concentration of 25-100 g/L is often achievable in optimized systems.[12]

-

Incubation: Stir the reaction at a controlled temperature (e.g., 30-35°C). Maintain the pH of the reaction at ~7.0. Rationale: The oxidation of glucose to gluconic acid will lower the pH. A pH-stat or a well-buffered system is crucial to maintain optimal enzyme activity.

-

Monitoring and Work-up: Monitor the reaction by HPLC. Upon completion, the reaction can be worked up by extracting with a suitable organic solvent like MTBE.

-

Purification and Analysis: The organic layer can be washed with brine, dried, and concentrated. The resulting chiral alcohol is then purified via column chromatography or crystallization.

-

Validation: As with Protocol 1, the final enantiomeric excess is determined by chiral HPLC analysis. The Total Turnover Number (TTN) for the cofactor can be calculated (moles of product formed / moles of cofactor added) to evaluate the efficiency of the regeneration system.[13]

Comparative Data for Cofactor Regeneration Systems:

| Regeneration System | Co-substrate | Typical Regeneration Efficiency | Key Advantage | Reference |

| Glucose Dehydrogenase (GDH) | D-Glucose | High | Balance of efficiency and cost | [13] |

| Formate Dehydrogenase (FDH) | Formate | High | Gaseous byproduct (CO2) simplifies purification | [13][19] |

| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Glucose-6-Phosphate | 96.3% | Highest reported efficiency for ketone reduction | [13] |

| Phosphite Dehydrogenase (PTDH) | Phosphite | High | Inexpensive co-substrate, excellent stability | [13][20] |

| Substrate-Coupled (KRED) | Isopropanol | Variable | Simplest system; no second enzyme needed | [15] |

Conclusion and Future Outlook

Biocatalytic reduction offers a highly effective, selective, and sustainable platform for the synthesis of valuable chiral benzofuranols. Whole-cell systems provide a simple and cost-effective entry point, ideal for initial screening and smaller-scale synthesis. For more demanding industrial applications requiring high throughput and purity, isolated KREDs coupled with robust cofactor regeneration systems represent a mature and powerful technology. The continued discovery and engineering of novel ketoreductases will further expand the substrate scope and process efficiency, solidifying biocatalysis as an indispensable tool for modern pharmaceutical development.[21]

References

- Title: Development and optimization of efficient cofactor regeneration systems for NAD (P)

- Title: Enantioselective Reduction by Crude Plant Parts: Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota)

- Title: Enantioselective Reduction by Crude Plant Parts: Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits | Green Chemistry Teaching and Learning Community (GCTLC)

- Title: Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)

- Title: Carbonyl Reduction Source: Google Cloud Search Result URL

- Title: Reduction of benzofuran-2-yl methyl ketone with carrot Source: ResearchGate URL

- Title: Green synthesis of enantiopure ( S )‐1‐(benzofuran‐2‐yl)

- Title: Microbial/enzymatic synthesis of chiral drug intermediates Source: PubMed URL

- Title: Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer Source: ACS Catalysis URL

- Title: Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II Source: PubMed URL

- Source: Green Chemistry (RSC Publishing)

- Title: Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part II Source: ResearchGate URL

- Title: Biocatalytic reduction of ketones in a secondary school laboratory Source: De Gruyter URL

- Title: A carbonyl reductase and its gene and application in asymmetric reduction of carbonyl compounds Source: Google Patents URL

- Title: Whole Cells as Biocatalysts in Organic Transformations Source: MDPI URL

- Source: Organic & Biomolecular Chemistry (RSC Publishing)

- Title: Engineering a Carbonyl Reductase for High-Efficiency Synthesis of Optically Pure (S)

- Title: New approaches to NAD(P)

- Title: Exploring Carbonyl Group Applications in Pharmaceuticals Source: Patsnap Eureka URL

- Title: Engineering Cofactor Specificity of a Thermostable Phosphite Dehydrogenase for a Highly Efficient and Robust NADPH Regeneration System Source: Frontiers URL

- Title: Engineering an Enzymatic Regeneration System for NAD(P)

- Title: Applying Enzymatic Synthesis for Chiral Molecules Source: Pharma's Almanac URL

- Title: Enzymatic Synthesis of Chiral Organophosphothioates from Prochiral Precursors Source: Chemistry URL

- Title: Synthesis and 5 alpha-reductase inhibitory activities of benzofuran derivatives with a carbamoyl group Source: PubMed URL

- Title: A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans Source: Organic Chemistry Portal URL

- Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: PMC URL

- Title: Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors Source: MDPI URL

- Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: MDPI URL

- Title: Benzofuran synthesis Source: Organic Chemistry Portal URL

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and 5 alpha-reductase inhibitory activities of benzofuran derivatives with a carbamoyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pharmasalmanac.com [pharmasalmanac.com]

- 6. researchgate.net [researchgate.net]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 8. gctlc.org [gctlc.org]

- 9. mdpi.com [mdpi.com]

- 10. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. biochemjournal.com [biochemjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Engineering Cofactor Specificity of a Thermostable Phosphite Dehydrogenase for a Highly Efficient and Robust NADPH Regeneration System [frontiersin.org]

- 21. pubs.acs.org [pubs.acs.org]

Strategic Synthesis of Ethanol Derivatives from Benzofuran-5-Carbaldehyde

Application Note & Protocol Guide

Executive Summary & Medicinal Context

Benzofuran scaffolds are "privileged structures" in medicinal chemistry, appearing frequently in anti-arrhythmic (e.g., Amiodarone), antimicrobial, and anti-tumor agents.[1][2] The functionalization of position 5 is critical for Structure-Activity Relationship (SAR) studies because it sits at a metabolic "soft spot" and offers a vector for solubility-enhancing groups.

This Application Note details the conversion of benzofuran-5-carbaldehyde into two distinct ethanol derivatives:

- -Methyl Alcohol (Branched): 1-(benzofuran-5-yl)ethanol. A chiral secondary alcohol created via Grignard addition. Useful for introducing chirality or improving lipophilicity.

- -Ethyl Alcohol (Linear): 2-(benzofuran-5-yl)ethanol. A primary alcohol created via homologation (Wittig olefination followed by Hydroboration-Oxidation). Useful as a linker for PROTACs or further conjugation.

Pathway Selection & Decision Logic

The choice of reagent defines the regiochemistry of the ethanol chain. The following logic map illustrates the divergent pathways.

Caption: Divergent synthesis pathways from the parent aldehyde. Path A yields the branched secondary alcohol; Path B yields the linear primary alcohol.

Protocol A: Synthesis of 1-(Benzofuran-5-yl)ethanol (Grignard Route)

Objective: Direct nucleophilic addition of a methyl group to the aldehyde. Mechanism: The nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbonyl carbon. The benzofuran ring is stable to the basic conditions of the Grignard reagent.

Reagents & Materials[3][4][5][6][7][8][9][10][11][12]

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role | Safety Note |

| Benzofuran-5-carbaldehyde | 146.14 | 1.0 | Substrate | Store under inert gas. |

| Methylmagnesium bromide | 119.24 | 1.2 | Nucleophile | 3.0M in Ether. Pyrophoric; moisture sensitive. |

| THF (Anhydrous) | 72.11 | Solvent | Solvent | Peroxide former; use freshly distilled/dried. |

| Sat. NH₄Cl (aq) | - | Excess | Quench | Mild acid; prevents dehydration of alcohol. |

Step-by-Step Protocol

-

Setup (Anhydrous): Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (

) or Argon for 15 minutes. -

Dissolution: Add Benzofuran-5-carbaldehyde (1.0 equiv) to the flask. Inject anhydrous THF (concentration ~0.2 M) via syringe. Cool the solution to 0°C using an ice/water bath.

-

Addition: Slowly add MeMgBr (1.2 equiv) dropwise over 10 minutes.

-

Observation: The solution may turn slightly yellow or cloudy.

-

Control: Maintain internal temperature < 5°C to prevent side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 3:1). The aldehyde spot (

) should disappear, replaced by a lower

-

-

Quench (Critical): Cool back to 0°C. Slowly add saturated aqueous

.-

Note: Do not use strong acids (HCl/H₂SO₄) for quenching, as benzofurans are acid-sensitive and can undergo ring-opening or polymerization.

-

-

Workup: Extract with Diethyl Ether (

). Wash combined organics with Brine. Dry over -

Purification: Flash column chromatography (Silica gel, 0

20% EtOAc in Hexanes).

Analytical Validation:

-

1H NMR (

): Look for a quartet at

Protocol B: Synthesis of 2-(Benzofuran-5-yl)ethanol (Homologation)

Objective: Chain extension to a primary alcohol. Strategy: Two-step sequence. (1) Wittig olefination to 5-vinylbenzofuran. (2) Anti-Markovnikov hydration via Hydroboration-Oxidation.[6]

Step 1: Wittig Olefination

| Reagent | Equiv.[7][3][8][9] | Role |

| Methyltriphenylphosphonium bromide | 1.2 | Ylide Precursor |

| KOtBu (Potassium tert-butoxide) | 1.3 | Strong Base |

| Benzofuran-5-carbaldehyde | 1.0 | Substrate |

-

Ylide Formation: In a flame-dried flask under

, suspend Methyltriphenylphosphonium bromide in anhydrous THF at 0°C. Add KOtBu in portions. Stir for 30 mins (solution turns bright yellow). -

Addition: Add Benzofuran-5-carbaldehyde (dissolved in minimal THF) dropwise.

-

Reaction: Warm to RT and stir for 3 hours.

-

Workup: Filter off solids (triphenylphosphine oxide). Concentrate and pass through a short silica plug (eluting with Hexanes) to isolate 5-vinylbenzofuran .

Step 2: Hydroboration-Oxidation[10]

-

Hydroboration: Dissolve 5-vinylbenzofuran in anhydrous THF under

. Cool to 0°C.[5][4] -

Reagent Addition: Add

(1.0 M solution, 0.5 equiv per alkene bond) dropwise. -

Stir: Allow to warm to RT and stir for 2 hours.

-

Oxidation: Cool to 0°C. Add 3M NaOH (aq) followed slowly by 30%

.-

Caution: Exothermic reaction with gas evolution.

-

-

Workup: Stir for 1 hour at RT. Extract with EtOAc.[4] Wash with aqueous sodium thiosulfate (to quench peroxides) and brine.

-

Purification: Column chromatography (Hexane/EtOAc).

Analytical Validation:

-

1H NMR (

): Look for two triplets at

Experimental Workflow Visualization

The following diagram outlines the critical operational steps for the Grignard protocol, emphasizing safety checkpoints.

Caption: Operational workflow for the Grignard addition. Red indicates critical safety steps (moisture exclusion).

References

-

Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Organic Syntheses. (2014). General Procedure for Grignard Additions. Organic Syntheses, Coll. Vol. 6, p. 75. Retrieved from [Link]

-

Wikipedia. (2023). Hydroboration–oxidation reaction.[6][10] Retrieved from [Link]

-

Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. Retrieved from [Link]

Sources

- 1. bepls.com [bepls.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Synthesis routes of 1-Benzofuran-5-carbaldehyde [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. orgosolver.com [orgosolver.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

Application Notes and Protocols: Strategic Functionalization of the Benzofuran 5-Position for Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction: The Benzofuran Scaffold and the Strategic Importance of the 5-Position

The benzofuran ring system, a fusion of benzene and furan, is a privileged scaffold in medicinal chemistry. It is a structural cornerstone in numerous natural products and synthetic compounds that exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-active properties.[1][2][3] The therapeutic relevance of this motif is underscored by its presence in approved drugs and a multitude of clinical candidates.[4]

Within this valuable scaffold, the 5-position of the benzene ring serves as a critical vector for synthetic modification. Alterations at this site can profoundly influence a molecule's pharmacological profile by modulating its interaction with biological targets, tuning its physicochemical properties (like solubility and lipophilicity), and altering its metabolic stability. Functionalization at the C-5 position has been a key strategy in the development of novel therapeutic agents, including potent anticancer compounds.[2] This guide provides an in-depth overview of reliable and field-proven synthetic strategies to access and elaborate the benzofuran 5-position, tailored for researchers in drug discovery and development.

The Central Hub Strategy: Accessing the 5-Position via Halogenation

The most robust and versatile strategy for functionalizing the 5-position begins with the regioselective installation of a halogen, typically bromine. The resulting 5-bromobenzofuran is a stable, readily prepared intermediate that serves as a gateway to a vast array of subsequent transformations, most notably transition-metal-catalyzed cross-coupling reactions.

Protocol 1: Synthesis of the Key Intermediate, 5-Bromobenzofuran

This protocol adapts a common strategy starting from a commercially available substituted phenol, 5-bromosalicylaldehyde, to construct the furan ring.

Reaction Scheme: (5-Bromosalicylaldehyde → 5-Bromo-2-cyanophenoxyacetate → 5-Bromo-3-aminobenzofuran-2-carboxylate → 5-Bromobenzofuran)

Rationale: This multi-step approach provides a reliable and scalable route to the key intermediate. It begins with the protection and activation of the phenolic hydroxyl group, followed by an intramolecular cyclization to form the furan ring, and subsequent modification to yield the parent 5-bromobenzofuran. This method offers excellent regiochemical control.

Step-by-Step Protocol:

-

Synthesis of Ethyl 5-bromo-2-formylphenoxyacetate:

-

To a solution of 5-bromosalicylaldehyde (10.0 g, 49.7 mmol) in anhydrous acetone (150 mL), add anhydrous potassium carbonate (13.8 g, 99.5 mmol).

-

Add ethyl chloroacetate (6.7 mL, 62.2 mmol) dropwise to the stirring suspension.

-

Heat the mixture to reflux and maintain for 10-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.

-

-

Intramolecular Cyclization to Ethyl 5-bromobenzofuran-2-carboxylate:

-

The crude product from the previous step is subjected to cyclization conditions, often involving a base like sodium ethoxide in ethanol, to facilitate the intramolecular condensation and formation of the furan ring. This step is an adaptation of related benzofuran syntheses.[5]

-

-

Hydrolysis and Decarboxylation:

-

The resulting ethyl 5-bromobenzofuran-2-carboxylate is hydrolyzed to the corresponding carboxylic acid using a strong base (e.g., NaOH in a water/ethanol mixture) with heating.

-

The reaction mixture is then acidified (e.g., with HCl) to precipitate the carboxylic acid.

-

The isolated 5-bromobenzofuran-2-carboxylic acid is then decarboxylated by heating in a high-boiling solvent like quinoline, often with a copper catalyst, to yield the final product, 5-bromobenzofuran.

-

Core Functionalization Workflows

The diagram below illustrates the central role of 5-bromobenzofuran as a precursor for introducing diverse functionalities through key synthetic transformations.

Caption: Key synthetic pathways from 5-bromobenzofuran.

Part 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Application Focus: The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of biaryl and heteroaryl-aryl structures.[6] These motifs are prevalent in kinase inhibitors, GPCR modulators, and other drug classes, where they often form critical π-stacking or hydrophobic interactions with the target protein. Introducing an aryl or heteroaryl group at the 5-position can significantly modulate target affinity and selectivity.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromobenzofuran

Rationale: This protocol utilizes a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos).[6] This combination is highly effective for coupling aryl bromides, tolerates a wide range of functional groups on the boronic acid partner, and typically proceeds with high yields. The use of a phosphate or carbonate base is crucial for activating the boronic acid in the catalytic cycle.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(OAc)₂ / SPhos | [Pd(dppf)Cl₂] | Pd(PPh₃)₄ |

| Base | K₃PO₄ | K₂CO₃ | Na₂CO₃ |

| Solvent | Toluene / H₂O | DME | Toluene/EtOH/H₂O |

| Temp. (°C) | 100 | 80 | 80 |

| Typical Yield | >95%[6] | 90-98%[6] | 75-85%[6] |

| Notes | Broadly applicable, tolerates many functional groups. | Effective for a range of substrates. | Classic catalyst, may require longer reaction times. |

Step-by-Step Protocol (Condition 1):

-

To a reaction vessel (e.g., a Schlenk tube), add 5-bromobenzofuran (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).[6]

-

Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add degassed toluene (5 mL) and water (0.5 mL) via syringe.

-

Stir the reaction mixture vigorously at 100 °C for 12 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to obtain the desired 5-arylbenzofuran.

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

Application Focus: The introduction of nitrogen-containing functional groups is a fundamental strategy in drug design. Amines can act as hydrogen bond donors or acceptors, serve as basic centers for salt formation to improve solubility, and form key ionic interactions with acidic residues in a protein's active site. The Buchwald-Hartwig amination provides a powerful method for forging C-N bonds that are otherwise difficult to construct.[7]

Protocol 3: Buchwald-Hartwig Amination of 5-Bromobenzofuran

Rationale: This reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base. The choice of ligand is critical and depends on the amine coupling partner. Bulky biarylphosphine ligands (e.g., Xantphos, BrettPhos) are often highly effective.[7][8] The base (e.g., Cs₂CO₃ or NaOt-Bu) is required to deprotonate the amine, facilitating its entry into the catalytic cycle.

| Parameter | Condition 1 (Primary/Secondary Amines) | Condition 2 (Heterocyclic Amines) |

| Catalyst | Pd₂(dba)₃ / Xantphos | [Pd(allyl)Cl]₂ / t-BuXPhos |

| Base | Cs₂CO₃ | LiOt-Bu |

| Solvent | Toluene | 1,4-Dioxane |

| Temp. (°C) | 110 | 100 |

| Typical Yield | 80-95% | 85-98%[9] |

| Notes | Effective for a wide range of amines.[7] | Optimized for electron-rich heterocycles like carbazole.[9] |

Step-by-Step Protocol (Condition 1):

-

In an oven-dried Schlenk tube, add 5-bromobenzofuran (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), and Xantphos (0.03 mmol, 3 mol%).[7]

-

Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add anhydrous, degassed toluene (5 mL) via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.

-

Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Part 3: Grignard Reagent Formation and Electrophilic Quench

Application Focus: Converting the 5-bromo functionality into a Grignard reagent (an organomagnesium compound) transforms the 5-position from an electrophilic site (in cross-coupling) to a potent nucleophilic one. This "umpolung" or reversal of polarity opens the door to reactions with a wide range of electrophiles, allowing for the introduction of alkyl, acyl, carboxyl, and hydroxyl-alkyl groups.[10]

Protocol 4: Functionalization via 5-Benzofuranylmagnesium Bromide

Rationale: The formation of a Grignard reagent requires anhydrous conditions to prevent quenching by water. The C-Br bond of 5-bromobenzofuran is readily converted to the corresponding organomagnesium species by reaction with magnesium metal. This highly reactive intermediate is then used in situ to react with an electrophile.